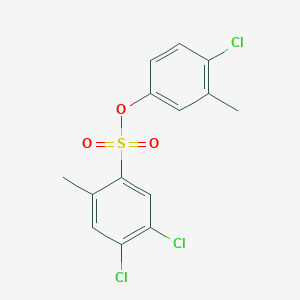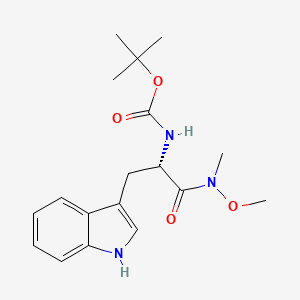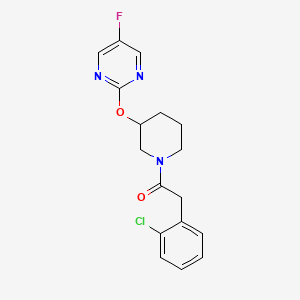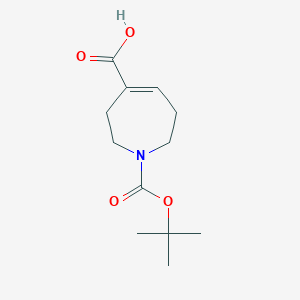
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine, also known as DFMTB, is a chiral amine that has gained significant attention in the field of organic chemistry due to its unique structure and properties. DFMTB is a synthetic compound that can be prepared through various methods, including asymmetric synthesis and resolution.
Wirkmechanismus
The mechanism of action of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is not well understood. However, it is believed that (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine acts as a chiral auxiliary, facilitating the synthesis of chiral compounds by controlling the stereochemistry of the reaction. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to exhibit catalytic activity in various reactions, including asymmetric hydrogenation and transfer hydrogenation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine. However, studies have shown that (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is non-toxic and does not exhibit any significant side effects. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been shown to be stable under various conditions, making it an ideal candidate for use in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several advantages for use in lab experiments. It is a chiral compound that can be easily synthesized and has high enantiomeric excess. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is also stable under various conditions, making it an ideal candidate for use in lab experiments. However, one of the limitations of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is its high cost, which may limit its use in some experiments.
Zukünftige Richtungen
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has several potential future directions. One of the most promising areas of research is the development of new chiral catalysts based on (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine could also be used as a chiral building block for the synthesis of new biologically active compounds. Additionally, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine could be explored for its potential use in the development of new materials, such as chiral liquid crystals and polymers.
Conclusion:
In conclusion, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is a chiral amine that has gained significant attention in the field of organic chemistry due to its unique structure and properties. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine can be synthesized through various methods, including asymmetric synthesis and resolution. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has potential applications in various fields, including medicinal chemistry, materials science, and catalysis. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is stable under various conditions, making it an ideal candidate for use in lab experiments. Future research directions for (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine include the development of new chiral catalysts, the synthesis of new biologically active compounds, and the exploration of its potential use in the development of new materials.
Synthesemethoden
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine can be synthesized through various methods, including asymmetric synthesis and resolution. One of the most common methods for preparing (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine is through the asymmetric hydrogenation of 4,4-difluoro-2,3,3-trimethylbutanone using a chiral rhodium catalyst. This method yields high enantiomeric excess and is widely used in the synthesis of (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine.
Wissenschaftliche Forschungsanwendungen
(2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been explored as a potential chiral building block for the synthesis of biologically active compounds. (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has also been investigated for its potential use in the development of new materials, such as chiral liquid crystals and polymers. In catalysis, (2S)-4,4-Difluoro-2,3,3-trimethylbutan-1-amine has been used as a chiral ligand for various metal catalysts, including palladium, rhodium, and copper.
Eigenschaften
IUPAC Name |
(2S)-4,4-difluoro-2,3,3-trimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15F2N/c1-5(4-10)7(2,3)6(8)9/h5-6H,4,10H2,1-3H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMJWMXTFGIOAA-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-imino-N-(3-methoxypropyl)-1-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2640688.png)



![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)

![N-[2-Methoxy-2-(oxolan-3-yl)ethyl]but-2-ynamide](/img/structure/B2640699.png)



![N-{2-[(4-ethoxyanilino)carbonyl]phenyl}nicotinamide](/img/structure/B2640706.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)
![2-Methoxyethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640711.png)